molecular formula C7H11N3O B6574144 N1-methyl-2-cyano-3-(dimethylamino)acrylamide CAS No. 219793-72-3

N1-methyl-2-cyano-3-(dimethylamino)acrylamide

Cat. No.: B6574144
CAS No.: 219793-72-3
M. Wt: 153.18 g/mol
InChI Key: JONZGHCELDAFSQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-2-cyano-3-(dimethylamino)acrylamide: is a chemical compound with the molecular formula C7H11N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-2-cyano-3-(dimethylamino)acrylamide can be achieved through several methods. One common approach involves the reaction of cyanoacetanilide with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of N1-methyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on C-2 and functional groups such as cyano and carbonyl . These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONZGHCELDAFSQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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